molecular formula C9H11BrClN B13068803 4-bromo-2-chloro-N-propylaniline

4-bromo-2-chloro-N-propylaniline

Cat. No.: B13068803
M. Wt: 248.55 g/mol
InChI Key: VYJITLXKPPUZAT-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-N-propylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of bromine, chlorine, and a propyl group attached to the aniline ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-N-propylaniline typically involves multiple steps:

    Friedel-Crafts Acylation: This step involves the acylation of benzene to introduce the propyl group. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3).

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

    Nitration: The nitration of the benzene ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as iron and hydrochloric acid.

    Halogenation: Finally, the bromine and chlorine atoms are introduced through halogenation reactions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in reactors designed for large-scale chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloro-N-propylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-bromo-2-chloro-N-propylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-N-propylaniline involves its interaction with various molecular targets. The presence of halogen atoms and the propyl group can influence its reactivity and binding affinity to different enzymes and receptors. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-chloro-N-propylaniline is unique due to the combination of bromine, chlorine, and propyl groups attached to the aniline ring. This unique structure imparts specific chemical properties and reactivity that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H11BrClN

Molecular Weight

248.55 g/mol

IUPAC Name

4-bromo-2-chloro-N-propylaniline

InChI

InChI=1S/C9H11BrClN/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3

InChI Key

VYJITLXKPPUZAT-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

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